molecular formula C18H10ClF3N2S2 B3042728 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile CAS No. 662138-28-5

3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile

Cat. No.: B3042728
CAS No.: 662138-28-5
M. Wt: 410.9 g/mol
InChI Key: JEIBKOUNSIRURO-UHFFFAOYSA-N
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Description

3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound has drawn significant attention due to its promising chemical properties and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile involves multiple steps:

  • Formation of the Isothiazole Ring: : The initial step usually includes the formation of the isothiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

  • Substitution Reaction: : Introduction of the 3-chloro and 5-(4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl) groups typically involves substitution reactions under specific conditions, such as the use of chlorinating agents and sulfur-containing compounds.

Industrial Production Methods

Industrial-scale production may involve more efficient and scalable synthetic routes. These methods often employ continuous flow reactors to enhance reaction rates and yields, while also ensuring better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reduction reactions may modify the existing functional groups, impacting the compound's overall reactivity.

  • Substitution: : Various substitution reactions can occur at different positions of the compound, influenced by specific reagents and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, and similar compounds.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like sodium azide.

Major Products Formed

The specific reaction products depend on the nature of the reagents and conditions used, typically resulting in derivatives with modified functional groups or new substituents.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile is utilized as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

Biology

Its potential biological activities are of interest, particularly in the development of new pharmaceuticals. Studies often explore its interactions with biological targets to discover new therapeutic agents.

Medicine

The compound's unique structure provides a basis for designing new drugs, potentially leading to advancements in treatments for various diseases. Its interaction with specific molecular targets in biological systems is a key area of research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile involves its interaction with molecular targets, often leading to the modulation of specific biochemical pathways. These interactions can trigger changes in cellular processes, influencing the compound's overall effects.

Comparison with Similar Compounds

3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile stands out due to its unique trifluoromethylated phenyl group and the presence of an isothiazole ring. Similar compounds might lack these specific features, leading to different reactivity and applications.

List of Similar Compounds

  • 3-Chloro-5-phenylisothiazole-4-carbonitrile

  • 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile

  • 3-(Trifluoromethyl)phenylisothiazole

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Properties

IUPAC Name

3-chloro-5-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N2S2/c19-17-15(9-23)16(26-24-17)12-6-4-11(5-7-12)10-25-14-3-1-2-13(8-14)18(20,21)22/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIBKOUNSIRURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)C3=C(C(=NS3)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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